Tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC16486840
Molecular Formula: C16H24N4O4
Molecular Weight: 336.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24N4O4 |
|---|---|
| Molecular Weight | 336.39 g/mol |
| IUPAC Name | tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C16H24N4O4/c1-11-10-19(15(21)24-16(3,4)5)12(2)9-18(11)13-6-7-14(17-8-13)20(22)23/h6-8,11-12H,9-10H2,1-5H3 |
| Standard InChI Key | YVIXIVOKRYMFMD-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(C(CN1C(=O)OC(C)(C)C)C)C2=CN=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, reflects its intricate substitution pattern. Key structural attributes include:
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A piperazine ring substituted at positions 2 and 5 with methyl groups.
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A tert-butoxycarbonyl (Boc) protecting group at the N1 position.
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A 6-nitropyridin-3-yl substituent at the N4 position.
The canonical SMILES string, CC1CN(C(CN1C(=O)OC(C)(C)C)C)C2=CN=C(C=C2)N+[O-], encodes this connectivity. The nitro group on the pyridine ring introduces strong electron-withdrawing effects, modulating the compound’s electronic properties and reactivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₄N₄O₄ | |
| Molecular Weight | 336.39 g/mol | |
| IUPAC Name | tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | |
| InChI Key | YVIXIVOKRYMFMD-UHFFFAOYSA-N |
Synthetic Pathways and Reactivity
Characteristic Reactions
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Nucleophilic Substitution: The piperazine nitrogen atoms participate in alkylation or acylation reactions, enabling further derivatization.
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Boc Deprotection: Treatment with acids (e.g., HCl in dioxane) cleaves the tert-butyl group, exposing the secondary amine for subsequent functionalization.
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Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amine, enhancing solubility and enabling conjugation .
| Hazard | Precautionary Measures | Source |
|---|---|---|
| Skin Irritation | Wear nitrile gloves | |
| Eye Damage | Use safety goggles | |
| Respiratory Irritation | Operate in ventilated areas |
Comparative Analysis with Related Compounds
Table 3: Structural Comparison of Piperazine Derivatives
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